2-Chloro-4-iodopyrimidine serves as a crucial synthetic intermediate in organic chemistry, specifically in nucleoside chemistry. [] It acts as a building block for creating modified nucleosides, which are essential components of DNA and RNA. By substituting the chlorine and iodine atoms with various functional groups, researchers can generate diverse nucleoside analogues with tailored properties for specific applications.
2-Chloro-4-iodopyrimidine is a halogenated pyrimidine derivative characterized by the presence of chlorine and iodine atoms at the 2 and 4 positions, respectively. This compound is significant in organic synthesis and pharmaceutical chemistry due to its unique reactivity and ability to participate in various chemical reactions. Its molecular formula is C4H3ClI N2, and it has applications as an intermediate in the synthesis of biologically active compounds.
The compound can be synthesized through various methods involving the halogenation of pyrimidine derivatives. The primary sources for its synthesis include laboratory protocols and industrial production methods that leverage established chemical reactions.
2-Chloro-4-iodopyrimidine falls under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. It is classified as a halogenated organic compound due to the presence of chlorine and iodine.
The synthesis of 2-chloro-4-iodopyrimidine typically involves halogenation reactions. One common method includes the iodination of 2-chloropyrimidine using iodine in the presence of an oxidizing agent or catalyst, such as iodotrimethylsilane.
Technical Details:
The molecular structure of 2-chloro-4-iodopyrimidine features a pyrimidine ring with chlorine and iodine substituents. The positions of these halogens significantly influence the compound's reactivity.
2-Chloro-4-iodopyrimidine is known for its versatility in chemical reactions, particularly:
Technical Details:
The mechanism of action for 2-chloro-4-iodopyrimidine primarily involves its ability to undergo nucleophilic substitution due to the electron-withdrawing effects of the halogens on the aromatic ring.
2-Chloro-4-iodopyrimidine serves as an important intermediate in the synthesis of various biologically active compounds, pharmaceuticals, and agrochemicals. Its unique structure allows for diverse applications in medicinal chemistry, particularly in developing new drugs targeting specific biological pathways.
Electrophilic halogenation of pyrimidine derivatives enables precise installation of chlorine and iodine atoms at specific ring positions. For 2-chloro-4-iodopyrimidine synthesis, sequential halogenation is typically employed due to differing reactivities. Iodination commonly uses iodine monochloride (ICl) in acetic acid with sodium acetate buffer, achieving C4-selective iodination at 70°C under inert atmosphere [7]. Subsequent chlorination at C2 employs phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), leveraging the electron-withdrawing effect of the C4-iodine to activate the ring toward nucleophilic displacement . Alternative chlorinating agents like oxalyl chloride (C₂O₂Cl₂) show reduced byproduct formation (<5%) compared to PCl₅, as confirmed by LC-MS analysis .
Regioselectivity is governed by:
Achieving >20:1 C4-iodination selectivity over C5 requires precise control of:
Post-halogenation purification employs flash chromatography (40% EtOAc/hexane), yielding 2-chloro-4-iodopyrimidine with >98% purity (GC) and recovery rates of 75–82% [7]. Alternative crystallization from ethanol/water mixtures provides solvent-efficient purification but with lower yields (68–70%).
Table 1: Optimized Halogenation Conditions for 2-Chloro-4-iodopyrimidine
Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C5) |
---|---|---|---|---|---|---|
Iodination | ICl (1.1 eq) | AcOH | 70 | 16 | 85 | >20:1 |
Chlorination | POCl₃ (3 eq) | Toluene | 110 | 8 | 78 | >99:1 |
One-pot | SO₂Cl₂/ICl | DCM | 0→25 | 24 | 65 | 10:1 |
The C4-iodo group in 2-chloro-4-iodopyrimidine undergoes selective Suzuki-Miyaura coupling under mild conditions, retaining the C2-chloride for further derivatization. Key advancements include:
Ligand-controlled chemoselectivity: Pd(dppf)Cl₂ catalyzes C4-arylation with arylboronic acids in dioxane/H₂O (3:1) at 80°C, achieving >95% conversion while preserving C2-Cl [2] [8]. Bulky N-heterocyclic carbene (NHC) ligands like IPr enable room-temperature coupling with electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) in 82–91% yield [2].
Boron reagent engineering: Lithium triisopropyl borates (generated in situ from 2-bromopyrimidine) demonstrate superior stability vs. boronic acids, enabling coupling with heteroaryl chlorides (e.g., 3-chloropyridine) at 92% yield [8].
Solvent/base optimization: KF in dioxane minimizes protodehalogenation, while Cs₂CO₃ in THF/H₂O facilitates coupling with alkylboronates (e.g., B-pinacolatoalkyl) for C(sp³)-C(sp²) bond formation [8].
Table 2: Suzuki-Miyaura Coupling Scope with 2-Chloro-4-iodopyrimidine
Boron Reagent | Catalyst System | Product | Yield (%) | Ref |
---|---|---|---|---|
4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/IPr (2 mol%) | 2-Cl-4-(4-MeOC₆H₄)pyrimidine | 74 | [2] |
3,5-(CF₃)₂C₆H₃Bpin | Pd₂dba₃/L1 (1.5 mol%) | 2-Cl-4-[3,5-(CF₃)₂C₆H₃]pyrimidine | 82 | [8] |
Cyclopropyl-Bpin | Pd(PPh₃)₄/Cs₂CO₃ | 2-Cl-4-cyclopropylpyrimidine | 65 | [8] |
5-PyrimidinylB(neopentyl glycol) | Pd(dppf)Cl₂/K₃PO₄ | 2-Cl-4-(5-pyrimidinyl)pyrimidine | 91 | [2] |
The orthogonal reactivity of C4-I and C2-Cl enables sequential cross-coupling for drug discovery:
Notably, 2-chloro-4-iodopyrimidine serves as the key precursor in synthesizing:
2-Chloro-4-iodopyrimidine enables efficient construction of combinatorial libraries via resin-bound intermediates:
Orthogonal cleavage: TFA-liberated intermediates undergo Suzuki coupling followed by SNAr cyclization to benzodiazepine-fused pyrimidines [5]
Sequence control:
Table 3: Solid-Phase Library Synthesis Using 2-Chloro-4-iodopyrimidine Derivatives
Resin Type | Attachment Point | Diversification Steps | Library Size (examples) | Application |
---|---|---|---|---|
Wang | C4-oxygen | 1. SNAr at C2-Cl 2. Suzuki at C4-I | 56 compounds | Kinase inhibitors |
Rink amide | C2-aminoalkyl | 1. Sonogashira at C4-I 2. Reductive amination | 120 compounds | Antiviral screening |
TentaGel-SH | C4-thioether | 1. Buchwald-Hartwig at C2-Cl 2. Heck at C4-I | 78 compounds | HDAC inhibitors |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1